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Compound of Interest

Compound Name: Ketoisophorone

Cat. No.: B1673608

Introduction

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), with the CAS Number 1125-21-9,
IS a cyclic ketone of significant interest in various fields, including flavor and fragrance
chemistry, as well as a key intermediate in the synthesis of carotenoids.[1] Its molecular
formula is CoH1202 and it has a molecular weight of 152.19 g/mol .[2] A thorough understanding
of its spectral characteristics is essential for its identification, characterization, and quality
control in research and industrial applications. This guide provides a comprehensive overview
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
for ketoisophorone, complete with detailed experimental protocols and visual representations

of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for ketoisophorone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.8 Singlet 1H Vinylic Proton (C=CH)
o7 Singlet oH Methylene Protons (-
CH2-)
~1.9 Singlet 3H Methyl Protons (-CHs)
10 Singlet 6H Gem-dimethyl Protons
(-C(CHs)2)
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Carbon Type Assighment
~203 Carbonyl C=0
~198 Carbonyl C=0
~158 Vinylic C=CH
~138 Vinylic C=CH
~53 Quaternary C(CHs)2
~50 Methylene -CHz-
~28 Methyl -C(CHs)2
~16 Methyl -CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~2960 Strong C-H Stretch (Alkyl)
C=0 Stretch (a,B-unsaturated
~1670 Strong
ketone)
~1625 Medium C=C Stretch (Alkene)
~1360 Medium C-H Bend (Methyl)

Mass Spectrometry (MS)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

152 ~40 [M]* (Molecular lon)

137 ~20 [M - CHs]*

110 ~100 [M - CsHe]* (McLafferty
Rearrangement)

82 ~85 [CsHeO]*

67 ~30 [CsHA]*

> ~45 [CaHe]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of ketoisophorone is dissolved in

about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs), in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (& = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are typically acquired on a high-field NMR

spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.

IH NMR Acquisition:

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is
used.

e Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
o Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

o Spectral Width: A spectral width of approximately 12-16 ppm is set.

o Temperature: The experiment is usually conducted at room temperature (298 K).

13C NMR Acquisition:

o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is
used to simplify the spectrum to single lines for each carbon.

e Number of Scans: Several hundred to several thousand scans are required due to the low
natural abundance of 13C.

o Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

o Spectral Width: A spectral width of approximately 220-250 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample, a single drop of liquid ketoisophorone is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the
sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or
a PerkinElmer Spectrum, is used.

Data Acquisition:
o Spectral Range: The spectrum is typically recorded from 4000 cm~* to 400 cm~1,

o Resolution: A resolution of 4 cm~1 is generally sufficient.
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» Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.

e Background Subtraction: A background spectrum of the empty sample compartment (or
clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum to
remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion
probe or, more commonly, through a gas chromatograph (GC) for separation from any
impurities.

Instrumentation: An electron ionization (EI) mass spectrometer, often a quadrupole or ion trap
analyzer, is used.

Data Acquisition:

« lonization Method: Electron lonization (EI) is the standard method for volatile compounds like
ketoisophorone.

o Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

e Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40 to
200 atomic mass units.

e lon Source Temperature: The ion source is typically heated to 200-250 °C to ensure
vaporization of the sample.

o Detector: An electron multiplier is used to detect the ions.

Visualization of Analytical Workflows
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1H & 3C NMR:

IR:
- Vinylic proton signal (~6.8 ppm)

- Strong C=0 stretch (~1670 cm~1)

- Carbonyl carbons (~198-203 ppm)

- C=C stretch (~1625 cm™1)
- Distinct methyl and methylene signals

- C-H stretches (~2960 cm—1)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

